(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone
Description
(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is a small-molecule compound featuring a fluorinated pyridine ring linked via a carbonyl group to a piperazine moiety. The 5-fluoropyridin-3-yl group contributes to enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative metabolism . The piperazine ring provides structural flexibility, enabling interactions with diverse biological targets such as enzymes, ion channels, and receptors.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNSKOSEPCWUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the methanone group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone, highlighting substituent variations and their implications for activity and physicochemical properties:
Key Structural and Functional Insights
Fluorination Effects: The 5-fluoropyridine group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like (pyridin-3-yl)(piperazin-1-yl)methanone (Compound 3, [M+H]<sup>+</sup> = 350.0827) . Fluorine’s inductive effect enhances electronegativity, strengthening hydrogen bonding in target interactions .
Piperazine Substitutions: Piperazine modifications significantly alter target selectivity. For example, methylsulfonyl-piperazine in quinoline-based analogs enhances solubility and kinase binding , while dichlorobenzyl groups in SARS-CoV-2 inhibitors improve hydrophobic interactions with M<sup>pro</sup> .
The target compound’s smaller pyridine ring may offer a balance between potency and pharmacokinetics.
Biological Activity Correlations :
- Chlorine or trifluoromethyl substitutions (e.g., Compound 2, 3,5-dichloro-2-(difluoromethoxy)) correlate with higher antiviral potency but may increase toxicity risks . The target compound’s simpler structure could mitigate off-target effects.
Biological Activity
Overview
(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is an organic compound characterized by a fluorinated pyridine ring and a piperazine moiety linked through a methanone group. Its unique structure contributes to its potential biological activities, particularly in the realms of oncology and neuropharmacology. This compound has been primarily investigated for its role as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.
The primary target of this compound is monoacylglycerol lipase (MAGL) . By inhibiting MAGL, the compound affects the metabolism of endocannabinoids, leading to increased levels of these signaling molecules which can modulate various physiological processes including pain, inflammation, and cancer cell proliferation.
Biochemical Pathways
The inhibition of MAGL has several downstream effects:
- Increased Endocannabinoid Levels : Enhanced signaling through cannabinoid receptors CB1 and CB2.
- Antiproliferative Effects : Promising activity against breast and ovarian cancer cell lines has been reported, indicating potential therapeutic applications in oncology.
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance:
- Breast Cancer Cell Lines : The compound showed IC50 values indicating effective growth inhibition.
- Ovarian Cancer Models : Similar effects were observed, suggesting a broader application in cancer therapy.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | 10 | MAGL | Strong antiproliferative activity |
| (5-Chloropyridin-3-yl)(piperazin-1-yl)methanone | 15 | MAGL | Moderate activity |
| (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | 20 | MAGL | Weaker than fluorinated variant |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Breast Cancer Study : A study involving MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM. Flow cytometry analysis indicated that this reduction was associated with increased apoptosis.
- Ovarian Cancer Research : In another investigation, the compound was tested against A2780 ovarian cancer cells, yielding similar antiproliferative results. The study suggested that the mechanism involved modulation of endocannabinoid signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
